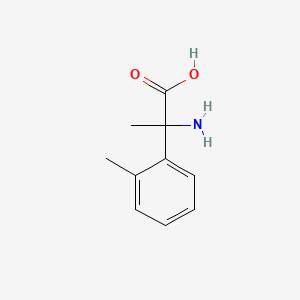![molecular formula C11H7ClFNO4S2 B12115778 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique est un composé organique qui présente un cycle thiophène substitué par un groupe acide carboxylique et un groupe sulfonamide lié à un cycle chlorofluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique implique généralement les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par diverses méthodes, telles que la réaction de Gewald, qui implique la condensation d'une cétone avec un nitrile et du soufre élémentaire.
Introduction du groupe acide carboxylique : Le groupe acide carboxylique peut être introduit via une réaction d'acylation de Friedel-Crafts, suivie d'une oxydation.
Attachement du groupe sulfonamide : Le groupe sulfonamide peut être introduit par une réaction de sulfonation, suivie de la réaction avec une amine.
Substitution par le cycle chlorofluorophényle : La dernière étape implique la substitution du cycle thiophène par le cycle chlorofluorophényle par une réaction de substitution aromatique nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acide carboxylique peut être réduit en alcool ou en aldéhyde.
Substitution : Le cycle chlorofluorophényle peut subir des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools ou aldéhydes.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L'acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Médecine : Investigé pour son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de médicaments anti-inflammatoires ou antimicrobiens.
Industrie : Utilisé dans le développement de matériaux aux propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique dépend de son application spécifique. En chimie médicinale, il peut agir en inhibant des enzymes spécifiques ou en interagissant avec des cibles moléculaires telles que des protéines ou des acides nucléiques. Le groupe sulfonamide est connu pour imiter la structure des substrats naturels, permettant au composé de se lier aux sites actifs des enzymes et d'inhiber leur activité.
Applications De Recherche Scientifique
5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]furane-2-carboxylique : Structure similaire, mais avec un cycle furane au lieu d'un cycle thiophène.
Acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]benzène-1,3-dicarboxylique : Structure similaire, mais avec un cycle benzène et un groupe acide carboxylique supplémentaire.
Unicité
L'unicité de l'acide 5-[(3-chloro-4-fluorophényl)sulfamoyl]thiophène-3-carboxylique réside dans sa combinaison spécifique de groupes fonctionnels et du cycle thiophène, qui lui confère des propriétés électroniques et stériques distinctes. Cela en fait un composé précieux pour diverses applications, en particulier dans le développement de nouveaux produits pharmaceutiques et de matériaux avancés.
Propriétés
Formule moléculaire |
C11H7ClFNO4S2 |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
5-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO4S2/c12-8-4-7(1-2-9(8)13)14-20(17,18)10-3-6(5-19-10)11(15)16/h1-5,14H,(H,15,16) |
Clé InChI |
GIOYFDZRRSFTKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=CS2)C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)
![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)

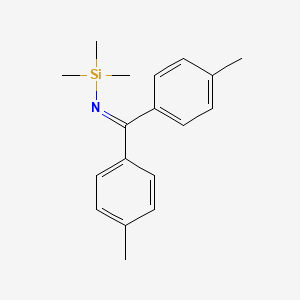

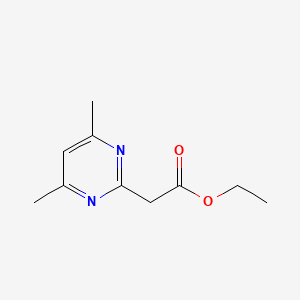


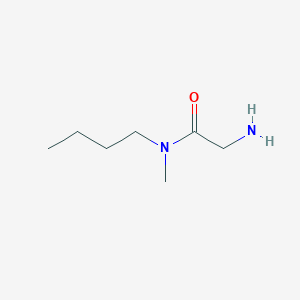
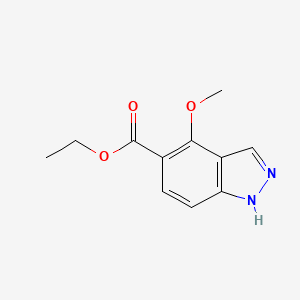
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
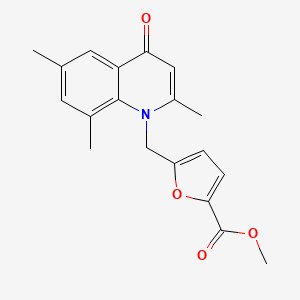
![4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12115775.png)
